N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of environmentally benign organoboron reagents. These reagents are tailored for specific coupling conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and chromene-based molecules. Examples include:
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- 4H-benzo[b]pyran derivatives
Uniqueness
What sets N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in drug development and material science .
Properties
Molecular Formula |
C24H20N2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c1-2-26(18-8-4-3-5-9-18)32(29,30)19-14-12-17(13-15-19)25-24(28)23-16-21(27)20-10-6-7-11-22(20)31-23/h3-16H,2H2,1H3,(H,25,28) |
InChI Key |
BYAGNCQBQKVKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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